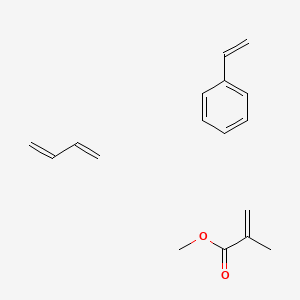
Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene
Cat. No. B1594675
Key on ui cas rn:
25053-09-2
M. Wt: 258.35 g/mol
InChI Key: WWNGFHNQODFIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07514502B2
Procedure details


This step is to polymerize a shell part around the core part prepared from the third step. Firstly, 197.5 g of ion exchange water, 117.75 g of methyl methacrylate, 9.25 g of ethyl acrylate and 13.8 g of potassium stearate (in 8 wt % solution) were mixed to prepare a pre-emulsion. To the latex prepared from the third step, the pre-emulsion and 69.2 g of potassium persulfate (in 1 wt % solution) were simultaneously and continuously introduced for 1 hour to carry out the reaction of the shell part. While the temperature in the reactor was kept constantly at 70° C., the reaction was aged for 1 hour to complete the polymerization. The final product had a particle size of 190 nm.
[Compound]
Name
ion
Quantity
197.5 g
Type
reactant
Reaction Step One



Name
potassium stearate
Quantity
13.8 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].C(OCC)(=O)C=C.[C:15]([O-])(=O)[CH2:16][CH2:17][CH2:18]CCCCCC[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].[K+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[CH2:15]=[CH:16][CH:17]=[CH2:18].[CH3:4][C:2]([C:1]([O:6][CH3:7])=[O:5])=[CH2:3].[CH2:32]=[CH:31][C:30]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:2.3,4.5.6,8.9.10|
|
Inputs


Step One
[Compound]
|
Name
|
ion
|
|
Quantity
|
197.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
117.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
9.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
|
Name
|
potassium stearate
|
|
Quantity
|
13.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
69.2 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to polymerize a shell part around the core part
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared from the third step
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare a pre-emulsion
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the latex prepared from the third step
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
continuously introduced for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction of the shell part
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept constantly at 70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the polymerization
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=CC=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
